(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol
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Description
The compound “(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol” is an innovative compound utilized in the biomedical sector . It showcases promising therapeutic attributes for diverse ailments . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides and is used in proteomics research .
Molecular Structure Analysis
The molecular formula of the compound is C26H34O4Si . The IUPAC name is (1R,2R,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol . The InChI Key is XFSRKIPDQLASTK-SQSAXNKISA-N .
Scientific Research Applications
Synthesis of Enantioenriched Allenylindium Reagents : This compound has been used in the synthesis of enantioenriched allenylindium reagents and their addition to aldehydes. This process is important in the field of organic synthesis, particularly for the formation of inorganic compounds and metal-catalyzed reactions (Johns, Grant, & Marshall, 2003).
Enantioselective Synthesis of α-Hydroxy Acids : Derivatives of the compound have been utilized as chiral auxiliaries in the enantioselective synthesis of α-hydroxy acids, which are crucial in pharmaceutical and chemical industries (Basavaiah & Krishna, 1995).
Synthesis of Dihydroxyprolines and Tripeptides : The compound has been involved in the synthesis of dihydroxyproline and tripeptides containing them. These are significant in the development of pharmaceutical and biochemical compounds (Moreno‐Vargas, Robina, Petricci, & Vogel, 2004).
Development of Carbocyclic Nucleosides : Its derivatives have been used in the synthesis of carbocyclic nucleosides, which are important in the study of antiviral and anticancer agents. The research also includes conformational analysis and biological activity studies (Siddiqui, Ford, George, & Marquez, 1996).
Synthesis of Chiral Building Blocks : The compound has been employed in the synthesis of optically active derivatives as chiral building blocks. This is significant for constructing cyclohexane rings and synthesizing various organic compounds (Hareau, Koiwa, Hikichi, & Sato, 1999).
Antiviral Activity Studies : Research has been conducted on nucleosides with fixed forms of sugar ring pucker influenced by the compound, which has implications in antiviral activity, particularly against herpes viruses (Marquez, Siddiqui, Ezzitouni, Russ, Wang, Wagner, & Matteucci, 1996).
properties
IUPAC Name |
(1R,2R,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-26-16-20(26)21(27)22-23(26)30-25(4,5)29-22/h6-15,20-23,27H,16-17H2,1-5H3/t20-,21+,22+,23+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRKIPDQLASTK-SQSAXNKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3CC3(C2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]([C@H]3C[C@]3([C@H]2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol |
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